molecular formula C13H15Cl2NO4 B12282979 (R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid

(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B12282979
M. Wt: 320.16 g/mol
InChI Key: UMIXQOHZODWWEI-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a Boc group, followed by the introduction of the dichlorophenyl moiety through a series of reactions such as halogenation and nucleophilic substitution. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the dichlorophenyl moiety with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds, which are important in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in molecular biology and biochemistry.

Medicine

In medicine, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The dichlorophenyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid

Uniqueness

Compared to similar compounds, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid stands out due to its specific stereochemistry and the presence of both the Boc protecting group and the dichlorophenyl moiety. These features confer unique reactivity and binding properties, making it particularly useful in applications requiring precise molecular interactions and transformations.

Properties

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1

InChI Key

UMIXQOHZODWWEI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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